
p-Hydroxy Benzphetamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Hydroxy Benzphetamine-d6: is a deuterated analog of p-Hydroxy Benzphetamine, a metabolite of Benzphetamine. This compound is primarily used in research settings, particularly in the fields of analytical chemistry and pharmacology, due to its stable isotopic labeling which aids in the study of metabolic pathways and drug interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Benzphetamine-d6 typically involves the deuteration of p-Hydroxy Benzphetamine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions: p-Hydroxy Benzphetamine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride are used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-Benzoquinone derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In analytical chemistry, p-Hydroxy Benzphetamine-d6 is used as an internal standard for mass spectrometry and other analytical techniques. Its stable isotopic labeling allows for precise quantification and analysis of metabolic pathways .
Biology and Medicine: In biological research, this compound helps in studying the metabolism of Benzphetamine and its effects on the human body. It is also used in pharmacokinetic studies to understand drug interactions and metabolic rates .
Industry: Industrially, this compound is used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of drug formulations .
Mecanismo De Acción
The mechanism of action of p-Hydroxy Benzphetamine-d6 is similar to that of Benzphetamine. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. This leads to increased alertness and reduced appetite. The deuterated form allows for detailed study of these pathways without altering the compound’s pharmacological properties .
Comparación Con Compuestos Similares
Benzphetamine: A non-deuterated analog used as an anorectic agent.
Methamphetamine: Shares a similar structure but has different pharmacological effects.
Amphetamine: Another related compound with stimulant properties
Uniqueness: p-Hydroxy Benzphetamine-d6 is unique due to its stable isotopic labeling, which makes it invaluable in research settings. This labeling allows for precise tracking and analysis in metabolic studies, providing insights that are not possible with non-deuterated compounds .
Propiedades
Número CAS |
1246815-64-4 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
4-[2-[benzyl(methyl)amino]-1,1,2,3,3,3-hexadeuteriopropyl]phenol |
InChI |
InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3/i1D3,12D2,14D |
Clave InChI |
CXDPIOJNCGKSDQ-JCKIRYGESA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


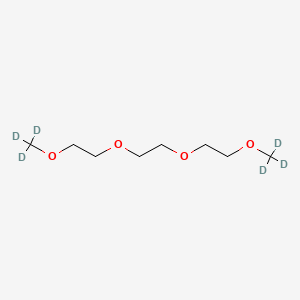
![2,2,2-Trifluoro-1-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13447221.png)
![Methyl 2-[(4-methylpiperidin-4-yl)oxy]acetate hydrochloride](/img/structure/B13447238.png)
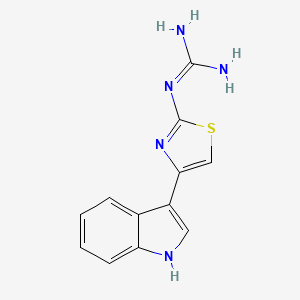
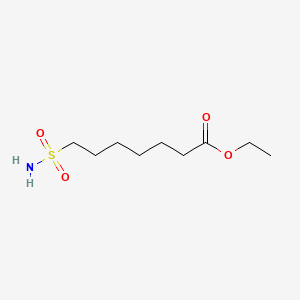
![2-{11-Fluoro-10-iodo-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}pyridine](/img/structure/B13447248.png)


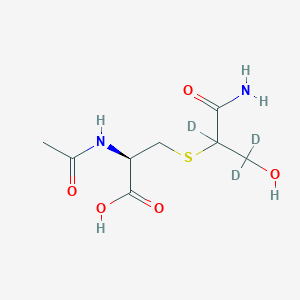
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B13447266.png)
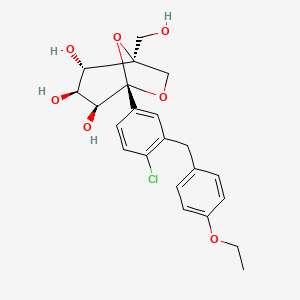

![1,10-Dihydropyrrolo[2,3-a]carbazole-3-carbaldehyde](/img/structure/B13447293.png)
![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
